Acetic acid, 2-[(7-hydroxyheptyl)oxy]-
Description
Acetic acid, 2-[(7-hydroxyheptyl)oxy]- is an acetic acid derivative featuring a hydroxy-substituted heptyl chain at the 2-position. Structurally, it consists of a seven-carbon alkyl chain (heptyl) with a hydroxyl group at the terminal carbon (7-position), linked via an ether-oxygen to the acetoxy group.
Properties
CAS No. |
1000018-55-2 |
|---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(7-hydroxyheptoxy)acetic acid |
InChI |
InChI=1S/C9H18O4/c10-6-4-2-1-3-5-7-13-8-9(11)12/h10H,1-8H2,(H,11,12) |
InChI Key |
RRNZRPBMWGZBGS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCCOCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(7-hydroxyheptyl)oxy]- typically involves the following steps:
Starting Materials: The synthesis begins with heptanol and chloroacetic acid.
Etherification: Heptanol undergoes etherification with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction forms 2-(7-chloroheptyloxy)acetic acid.
Hydrolysis: The intermediate 2-(7-chloroheptyloxy)acetic acid is then hydrolyzed to yield acetic acid, 2-[(7-hydroxyheptyl)oxy]-.
The reaction conditions typically involve moderate temperatures (50-70°C) and an aqueous or alcoholic solvent system to facilitate the reactions.
Industrial Production Methods
Industrial production of acetic acid, 2-[(7-hydroxyheptyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.
Continuous Flow Systems: Continuous flow systems may be employed to ensure consistent production and high yield.
Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[(7-hydroxyheptyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Formation of 2-(7-oxoheptyloxy)acetic acid.
Reduction: Formation of 2-(7-hydroxyheptyloxy)ethanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2-[(7-hydroxyheptyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which acetic acid, 2-[(7-hydroxyheptyl)oxy]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyheptyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Ester Derivatives of Acetic Acid
lists multiple acetic acid esters (e.g., ethyl, heptyl, and nonyl esters) . Compared to these, acetic acid, 2-[(7-hydroxyheptyl)oxy]- differs by replacing the ester linkage (R-O-CO-) with an ether-oxygen (R-O-CH2-CO-). This structural distinction impacts reactivity:
- Hydrolysis Sensitivity : Esters (e.g., acetic acid, heptyl ester) undergo hydrolysis more readily than ethers due to the electrophilic carbonyl carbon.
- Hydrogen Bonding: The terminal hydroxyl group in the target compound enhances water solubility compared to nonpolar esters like acetic acid, ethyl ester.
(b) Benzoyloxy-Substituted Analogues
Acetic acid, 2-(benzoyloxy) () replaces the hydroxyheptyl chain with a benzoyl group . Key differences include:
- Aromatic vs.
- Acidity: The phenolic proton in benzoyloxy derivatives is more acidic (pKa ~10) than the aliphatic hydroxyl (pKa ~15–16) in the target compound.
Chain Length and Hydroxyl Positioning
- 7-Hydroxyheptanoic Acid (): This compound shares the 7-hydroxyheptyl moiety but as a carboxylic acid . ~15 for -OH).
- Coumarin-Linked Acetates (): Compounds like methyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate () feature aromatic systems (coumarin) linked to acetoxy groups .
Physicochemical and Functional Properties
Table 1: Comparative Data for Acetic Acid Derivatives
*Note: Molecular formula and mass for the target compound are inferred based on structural similarity.
Key Observations:
Solubility: The hydroxyl group in the target compound enhances aqueous solubility compared to purely aliphatic esters (e.g., heptyl ester) but less than carboxylic acids (e.g., 7-hydroxyheptanoic acid).
Thermal Stability : Ether linkages (target compound) are more thermally stable than esters, which decompose at lower temperatures.
Biological Relevance : Coumarin-linked acetates () are associated with bioactive properties (e.g., antimicrobial), while the hydroxyheptyl chain may confer surfactant-like behavior.
Biological Activity
Acetic acid, 2-[(7-hydroxyheptyl)oxy]-, is a compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C11H22O3
- Molecular Weight : 202.29 g/mol
- IUPAC Name : Acetic acid, 2-[(7-hydroxyheptyl)oxy]-
Biological Activity
The biological activity of acetic acid derivatives is often linked to their ability to interact with various biological targets. The specific compound has shown potential in several areas:
- Antimicrobial Activity : Studies indicate that acetic acid derivatives can exhibit antimicrobial properties against a range of pathogens. For instance, compounds similar to acetic acid, 2-[(7-hydroxyheptyl)oxy]- have been tested for their efficacy against bacteria and fungi, showing significant inhibition rates.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways. Its structure allows it to interact with enzymes involved in the inflammatory process, potentially reducing markers of inflammation in cellular models.
- Cell Proliferation Inhibition : Some studies have reported that acetic acid derivatives can inhibit cell proliferation in cancer cell lines. This effect is often attributed to the induction of apoptosis and disruption of cell cycle progression.
The mechanisms by which acetic acid, 2-[(7-hydroxyheptyl)oxy]- exerts its biological effects can be summarized as follows:
- Enzyme Interaction : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Membrane Permeability : Its hydrophobic tail (the heptyl group) enhances membrane permeability, facilitating the compound's entry into cells and allowing it to exert its effects intracellularly.
- Signal Transduction Pathways : The compound might influence various signal transduction pathways by acting on receptors or secondary messengers involved in cellular responses.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
A study conducted by researchers at Liverpool University examined the antimicrobial properties of various acetic acid derivatives, including 2-[(7-hydroxyheptyl)oxy]-. The results demonstrated a significant reduction in the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents.
Case Study: Anti-inflammatory Effects
In vitro studies reported in "Pharmacological Research" indicated that acetic acid derivatives could significantly lower levels of pro-inflammatory cytokines in activated macrophages. This finding highlights the compound's potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
